molecular formula C27H26N6 B3005329 N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 923147-85-7

N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B3005329
CAS No.: 923147-85-7
M. Wt: 434.547
InChI Key: BUYKAWDZQKJDPF-UHFFFAOYSA-N
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Description

The compound features substitutions at the N4 and N6 positions with 3,5-dimethylphenyl and 4-methylbenzyl groups, respectively, and a phenyl group at the 1-position. Its synthesis likely follows methods analogous to related pyrazolo[3,4-d]pyrimidine derivatives, such as microwave-assisted multi-component reactions .

Properties

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6/c1-18-9-11-21(12-10-18)16-28-27-31-25(30-22-14-19(2)13-20(3)15-22)24-17-29-33(26(24)32-27)23-7-5-4-6-8-23/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYKAWDZQKJDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as hydrazine derivatives and β-keto esters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3,5-dimethylphenyl and 4-methylbenzyl groups can be achieved through nucleophilic substitution reactions. These reactions typically require the presence of strong bases like sodium hydride or potassium tert-butoxide.

    Coupling Reactions: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with phenylamine derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic rings or nitrogen atoms, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can target specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies.

2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have reported that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

3. Antimicrobial Properties
Another area of interest is the antimicrobial activity of N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. Preliminary studies indicate effectiveness against various bacterial strains and fungi, highlighting its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the substituents on the pyrazolo[3,4-d]pyrimidine core can significantly influence its biological activity. Researchers are currently investigating various analogs to enhance potency and selectivity for specific biological targets.

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxic effects (IC50 values in the low micromolar range).

Case Study 2: Anti-inflammatory Activity
In a study assessing anti-inflammatory agents published in Pharmacology Reports, this compound was tested for its ability to inhibit TNF-alpha production in macrophages. The results showed a dose-dependent reduction in TNF-alpha levels, suggesting its potential utility in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as CDK2. By binding to the ATP-binding site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of downstream targets, thereby affecting cell proliferation and survival pathways.

Comparison with Similar Compounds

Key Observations :

  • Yields : Microwave-assisted synthesis () achieves high yields (84–86%), suggesting efficient methodologies for analogs .
  • Melting Points : Compounds with electron-donating groups (e.g., 4-methylbenzyl) exhibit higher melting points (251–253°C) compared to those with methoxy groups (237–239°C), possibly due to differences in crystallinity .
  • Molecular Weight : The target compound’s molecular weight is likely higher than analogs due to its additional methyl groups, though exact data are unavailable.

Research Findings and Implications

Hypothesized Bioactivity

For example:

  • 4-Chlorophenyl () : May enhance interactions with hydrophobic pockets in enzymes .
  • 3,5-Dimethylphenyl (Target) : Steric effects could limit binding compared to smaller substituents.

Biological Activity

N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C21H21N5\text{C}_{21}\text{H}_{21}\text{N}_{5}

It features a pyrazolo[3,4-d]pyrimidine core with various aromatic substitutions. The unique structure contributes to its diverse biological activities.

This compound primarily exerts its effects through:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their function. This is particularly relevant in the context of cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors involved in signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit notable antitumor properties. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, one study reported an IC50 value of 2.24 µM against A549 lung cancer cells for a related pyrazolo[3,4-d]pyrimidine derivative .
  • Mechanistic Insights : Flow cytometric analysis demonstrated that these compounds could significantly increase the BAX/Bcl-2 ratio, promoting apoptosis .

Enzyme Inhibition

The compound has been investigated for its potential as an epidermal growth factor receptor (EGFR) inhibitor:

  • EGFR Inhibition : Compounds similar to this compound have shown effective inhibition against wild-type EGFR and mutant forms (e.g., EGFR T790M) with IC50 values as low as 0.016 µM .

Case Studies and Research Findings

A selection of studies highlights the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

StudyCell LineIC50 (µM)Findings
A549 (Lung Cancer)2.24Induced apoptosis; compared favorably to doxorubicin
HCT-116 (Colon Cancer)19.56Significant anti-proliferative activity; potential EGFR inhibitor
MCF-7 (Breast Cancer)1.74High inhibition rate; structure activity relationship established

Q & A

Q. What are the optimal synthetic routes for preparing N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how does microwave-assisted synthesis improve yield?

Methodological Answer: Microwave-assisted three-component reactions are highly effective for synthesizing pyrazolo[3,4-d]pyrimidine derivatives. Key parameters include:

  • Solvent selection : Methanol or ethanol is preferred for high yields (68–86%) and purity .
  • Reaction time : Microwave irradiation reduces time to 10–30 minutes compared to conventional heating.
  • Stoichiometry : A 1:1:1 molar ratio of reactants minimizes side products. Post-synthesis, recrystallization in methanol or ethyl acetate enhances purity, as evidenced by sharp melting points (e.g., 251–253°C) .

Q. How can NMR spectroscopy and elemental analysis validate the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to specific protons and carbons. For example:
  • Aromatic protons in the 3,5-dimethylphenyl group appear as singlets (δ 6.7–7.2 ppm).
  • Pyrazolo[3,4-d]pyrimidine core carbons (C-3a, C-7a) show distinct shifts at δ 150–160 ppm .
    • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages. Discrepancies >0.3% indicate impurities; repeat recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for functionalization (e.g., substituting benzyl groups).
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases) to predict binding affinity. ICReDD’s integrated computational-experimental workflow accelerates lead optimization .

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

Methodological Answer:

  • Cross-Validation : Combine elemental analysis with high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Error Sources : Trace impurities (e.g., solvent residues) may skew results. For example, a 0.5% nitrogen deficit in N4-(4-chlorobenzyl) derivatives was resolved via Soxhlet extraction .

Q. What strategies elucidate the impact of substituent variation on physicochemical properties?

Methodological Answer:

  • Systematic SAR Studies : Compare analogs with substituents like 4-methylbenzyl (logP = 3.1) vs. 4-chlorobenzyl (logP = 3.5).
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals substituent effects on melting points (e.g., 188–190°C for chlorobenzyl vs. 191–193°C for methylbenzyl derivatives) .

Q. How can kinetic studies and isotopic labeling clarify reaction mechanisms in pyrazolo[3,4-d]pyrimidine synthesis?

Methodological Answer:

  • Kinetic Profiling : Monitor intermediate formation via in situ IR spectroscopy.
  • Isotopic Tracers : Use ¹⁵N-labeled amines to track incorporation into the pyrimidine ring. ICReDD’s feedback loop between computation and experiment refines mechanistic hypotheses .

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